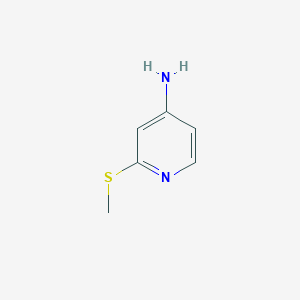

4-Amino-2-(methylthio)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSQIZRESVBKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704884 | |

| Record name | 2-(Methylsulfanyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59243-39-9 | |

| Record name | 2-(Methylsulfanyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Amino-2-(methylthio)pyridine (CAS 59243-39-9) for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, particularly within medicinal and materials science, the strategic value of a molecule is often defined by its functional versatility. 4-Amino-2-(methylthio)pyridine, identified by CAS Number 59243-39-9, is a prime exemplar of such a valuable building block. This substituted pyridine derivative possesses a unique electronic and structural architecture, featuring two key functional groups—an amino group at the 4-position and a methylthio group at the 2-position—that serve as versatile handles for a wide array of chemical transformations.[1]

The presence of a nucleophilic amino group, an oxidizable and displaceable methylthio moiety, and an electron-deficient pyridine core makes this compound a highly sought-after intermediate for constructing complex molecular frameworks.[1] Its structural motifs are prevalent in numerous biologically active compounds, marking it as a key starting point in drug discovery programs, especially in the development of kinase inhibitors.[1][2] This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, designed for the practicing researcher and drug development professional.

Physicochemical and Computational Properties

The fundamental physical and computed properties of this compound are summarized below. While experimental data for properties such as melting and boiling points are not widely published, its appearance as a solid indicates a melting point well above standard room temperature.[3][4]

Table 1: Physical and Identifier Properties

| Property | Value | Source(s) |

| CAS Number | 59243-39-9 | [3][4][5] |

| Chemical Name | 2-(Methylthio)pyridin-4-amine | [5] |

| Synonyms | This compound, 2-methylsulfanylpyridin-4-amine | [6] |

| Appearance | Light brown to brown solid | [3] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature or 4°C | [3] |

Table 2: Computational and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂S | [3][6] |

| Molecular Weight | 140.21 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 64.21 Ų | [4] |

| LogP (Predicted) | 1.967 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

Analytical Characterization (Predicted)

While published, experimentally verified spectra for this specific compound are scarce, its structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, which will exhibit characteristic coupling patterns (doublet, doublet of doublets). The methyl protons of the thioether group (-SCH₃) would appear as a sharp singlet in the upfield region (typically ~2.5 ppm). The amino group protons (-NH₂) would likely present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display six unique carbon signals. The carbons attached to the nitrogen and sulfur atoms (C2 and C4) would be the most deshielded among the ring carbons. The methyl carbon of the -SCH₃ group would appear as a distinct signal in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The spectrum would also feature characteristic C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

Synthesis and Reactivity

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and established method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This strategy involves displacing a suitable leaving group, such as a halide, from the 2-position of a 4-aminopyridine precursor with a sulfur-based nucleophile. The precursor of choice is typically 4-amino-2-chloropyridine, and the nucleophile is sodium thiomethoxide.

The causality behind this choice rests on the electronic nature of the pyridine ring. The ring nitrogen atom is electron-withdrawing, which makes the carbon atoms at the 2- and 4-positions electrophilic and thus susceptible to nucleophilic attack. This effect facilitates the displacement of the chloride leaving group.

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors - Google Patents [patents.google.com]

- 3. This compound CAS#: 59243-39-9 [m.chemicalbook.com]

- 4. This compound | CAS#:59243-39-9 | Chemsrc [chemsrc.com]

- 5. This compound | 59243-39-9 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-(methylthio)pyridine

Introduction: A Versatile Heterocyclic Building Block

4-Amino-2-(methylthio)pyridine is a substituted pyridine derivative that has emerged as a significant building block in the landscape of heterocyclic chemistry and drug discovery. Its unique trifunctional nature, featuring a pyridine core, a nucleophilic amino group at the 4-position, and a modifiable methylthio group at the 2-position, offers a versatile scaffold for the synthesis of a diverse array of more complex molecules.[1] The strategic placement of these functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, oxidation, and further derivatization of the amino group, making it a valuable intermediate in the development of novel therapeutic agents and functional materials.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to facilitate its effective use in the laboratory. By understanding these fundamental characteristics, researchers can better predict the behavior of this compound in various chemical and biological systems, enabling more rational design and efficient execution of their research endeavors.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its successful application in research and development, influencing everything from reaction conditions to bioavailability. This section details the key physicochemical parameters of this compound.

Molecular Structure and General Information

-

Chemical Name: this compound

-

Synonyms: 2-Methylsulfanylpyridin-4-amine

-

Appearance: Light brown to brown solid.

Table 1: Key Physicochemical Parameters of this compound

| Property | Value | Source/Method |

| Molecular Weight | 140.21 g/mol | Calculated |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | Not Experimentally Determined | - |

| LogP (Predicted) | 1.96690 | Computational Prediction[1][6] |

| pKa | Not Experimentally Determined | - |

Melting Point

Experimental Protocol: Melting Point Determination

Objective: To determine the melting point range of a solid organic compound using a capillary melting point apparatus.

Rationale: This method provides a sharp melting range for a pure crystalline solid, which is a key physical constant for identification and purity assessment. Impurities typically depress and broaden the melting range.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/minute.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for determining the melting point of a solid sample.

Solubility

The solubility of a compound in various solvents is a critical parameter, particularly in drug development, as it influences formulation, administration, and bioavailability. Quantitative solubility data for this compound in common laboratory solvents is not available in the cited literature. However, based on its structure, which contains both polar (amino group, pyridine nitrogen) and non-polar (methylthio group, aromatic ring) moieties, it is expected to exhibit moderate solubility in a range of organic solvents.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It involves creating a saturated solution of the compound and then quantifying its concentration. This provides a definitive measure of the maximum amount of the compound that can dissolve in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container to remove any remaining solid particles.

-

-

Quantification:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility, accounting for the dilution factor.[13]

-

-

HPLC:

-

Develop and validate an HPLC method for the quantification of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject a known volume of the filtered saturated solution (or a dilution thereof) into the HPLC system.

-

Determine the concentration from the peak area by comparison with the calibration curve.

-

-

-

Data Analysis: Express the solubility in units such as mg/mL or mol/L.

Diagram of Solubility Determination Workflow:

Caption: Workflow for determining solubility via the shake-flask method.

pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets. This compound has two potential basic centers: the pyridine ring nitrogen and the exocyclic amino group. The pyridine nitrogen is generally less basic than the amino group. An experimental pKa value for this compound is not available in the provided search results. However, it can be determined experimentally using methods such as potentiometric titration.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Objective: To determine the pKa value(s) of this compound.

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.[2][14]

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Burette

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).[2]

-

-

Titration Setup:

-

Place the sample solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Begin stirring at a gentle, constant rate.

-

-

Titration:

-

Fill the burette with the standardized HCl solution.

-

Record the initial pH of the sample solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis). This is the titration curve.

-

Determine the equivalence point(s) of the titration, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point. For a diprotic base, there will be two pKa values corresponding to the two half-equivalence points.

-

Diagram of pKa Determination Logic:

Caption: Logical flow for determining pKa via potentiometric titration.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of organic molecules. This section discusses the expected spectral features of this compound based on its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

-

Amino Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

-

Methyl Protons (-SCH₃): A sharp singlet, integrating to three protons, is expected in the upfield region of the spectrum.

-

Pyridine Ring Protons: Three distinct signals are expected for the protons on the pyridine ring, exhibiting characteristic coupling patterns (doublets and a doublet of doublets) that confirm the substitution pattern. The proton at C-6, adjacent to the ring nitrogen, will be the most downfield of the ring protons.[2]

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

-

Methyl Carbon (-SCH₃): A single peak in the aliphatic region.

-

Pyridine Ring Carbons: Five distinct signals are expected. The carbons directly attached to the nitrogen, sulfur, and amino group (C-2, C-4, and C-6) will show the most significant chemical shifts due to the electronic effects of these heteroatoms and substituents.[2]

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a high-quality NMR sample of this compound for spectroscopic analysis.

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The sample must be free of particulate matter and dissolved in a suitable deuterated solvent at an appropriate concentration.

Materials:

-

This compound (5-25 mg for ¹H NMR, >50 mg for ¹³C NMR)

-

High-quality NMR tube and cap

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Vial

-

Pasteur pipette and cotton or glass wool plug

-

Vortex mixer

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble.

-

Dissolution: Weigh the appropriate amount of this compound into a clean, dry vial. Add the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) and gently vortex to dissolve the sample completely.

-

Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution through the plug directly into the NMR tube to remove any dust or undissolved particles.[15]

-

Filling and Capping: The solution height in the NMR tube should be approximately 4-5 cm. Securely place the cap on the tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are expected for the asymmetric and symmetric stretching of the primary amino group.[1]

-

C-H Stretching: Signals for aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: Aromatic C-N stretching is expected in the 1250-1350 cm⁻¹ range.

-

C-S Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring and the substituents.[2] The amino group, acting as an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The exact position and intensity of these bands will be influenced by the solvent used.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key structural features. The pyridine ring is electron-deficient and susceptible to nucleophilic attack, although this is somewhat mitigated by the electron-donating amino group. The amino group is a good nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, or it can act as a leaving group in nucleophilic aromatic substitution reactions.[2]

This versatile reactivity profile makes this compound a valuable starting material in medicinal chemistry for the synthesis of compounds with a wide range of biological activities. The pyridine scaffold is a common motif in many approved drugs.[2] By modifying the amino and methylthio groups, chemists can create libraries of analogs for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile that makes it a valuable tool for synthetic and medicinal chemists. While a complete experimental dataset for all of its physicochemical properties is not yet available in the public domain, this guide has provided a thorough overview of its known characteristics, predicted properties, and detailed protocols for their experimental determination. A comprehensive understanding of its solubility, pKa, and spectral properties is essential for its effective utilization in the design and synthesis of novel molecules with potential therapeutic applications. As research in this area continues, a more complete physicochemical profile of this versatile building block will undoubtedly emerge, further expanding its utility in the scientific community.

References

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed. (URL: [Link])

-

Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer | Pharmaceutical Communications - Roots Press. (URL: [Link])

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (URL: [Link])

-

NMR Sample Preparation. (URL: [Link])

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (URL: [Link])

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (URL: [Link])

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (URL: [Link])

-

Potentiometric Acid-Base Titration Guide | PDF - Scribd. (URL: [Link])

-

This compound | CAS#:59243-39-9 | Chemsrc. (URL: [Link])

-

This compound - Amerigo Scientific. (URL: [Link])

-

Computational methods for predicting properties | ProtoQSAR. (URL: [Link])

-

A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules - MDPI. (URL: [Link])

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (URL: [Link])

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

-

Open-source QSAR models for pKa prediction using multiple machine learning approaches. (URL: [Link])

-

Open-source QSAR models for pKa prediction using multiple machine learning approaches. (URL: [Link])

-

Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC - NIH. (URL: [Link])

-

Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. (URL: [Link])

-

Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches (ASCCT 2018 poster text). (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

-

(PDF) Open-source QSAR models for pKa prediction using multiple machine learning approaches - ResearchGate. (URL: [Link])

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. (URL: [Link])

-

Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. (URL: [Link])

-

This compound | CAS#:59243-39-9 | Chemsrc. (URL: [Link])

-

This compound - Amerigo Scientific. (URL: [Link])

-

Potentiometric Titration of an Unknown Weak Acid. (URL: [Link])

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: [Link])

-

13C NMR spectra of synthesized model compound 4f. - ResearchGate. (URL: [Link])

-

Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine - ResearchGate. (URL: [Link])

-

2-Pyridinamine, 4-methyl- - the NIST WebBook. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. This compound | 59243-39-9 [chemicalbook.com]

- 6. This compound | CAS#:59243-39-9 | Chemsrc [chemsrc.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. This compound CAS#: 59243-39-9 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. A19949.14 [thermofisher.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. rootspress.org [rootspress.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scienceopen.com [scienceopen.com]

A Comprehensive Technical Guide to the Synthesis of 4-Amino-2-(methylthio)pyridine from 4-amino-2-chloropyridine

Abstract

This technical guide provides an in-depth exploration of a primary synthetic route for 4-Amino-2-(methylthio)pyridine, a vital heterocyclic building block in modern drug discovery. The synthesis originates from the readily available precursor, 4-amino-2-chloropyridine. The core of this guide focuses on the nucleophilic aromatic substitution (SNAr) reaction, detailing the underlying chemical mechanisms, a step-by-step experimental protocol, and critical parameters for process optimization. By integrating theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers, chemists, and professionals in pharmaceutical and chemical development seeking to efficiently and reliably synthesize this key intermediate.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry. Its structural arrangement, featuring an amino group at the 4-position and a methylthio group at the 2-position, provides multiple reactive sites for further chemical modification, making it an invaluable intermediate for constructing diverse molecular libraries.[1] This scaffold is integral to the development of various therapeutic agents, including kinase inhibitors and other targeted therapies.

The precursor, 4-amino-2-chloropyridine, is an important and commercially available pharmaceutical and pesticide intermediate.[2] The conversion of this chloro-derivative to the desired methylthio-compound is a critical transformation. This guide elucidates the most common and efficient pathway for this synthesis: a direct nucleophilic aromatic substitution (SNAr) using a sulfur-based nucleophile.

Mechanistic Insights: The Rationale of Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 4-amino-2-chloropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is paramount to optimizing the reaction conditions and achieving high yields.

Activation of the Pyridine Ring

Unlike electron-rich benzene rings that favor electrophilic substitution, the pyridine ring is inherently electron-deficient due to the strong electron-withdrawing effect (-I and -M) of the ring nitrogen atom.[3] This electronic characteristic deactivates the ring towards electrophiles but significantly activates it for attack by nucleophiles. The activation is most pronounced at the C-2 (ortho) and C-4 (para) positions, as the negative charge of the reaction intermediate can be delocalized onto the electronegative nitrogen atom, forming a stable resonance structure.[4][5]

The Addition-Elimination Pathway

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[3]

-

Nucleophilic Addition: The reaction is initiated by the attack of a potent sulfur nucleophile, typically sodium thiomethoxide (NaSMe), on the electron-deficient C-2 position of 4-amino-2-chloropyridine. This step is usually the rate-determining step and results in the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is the key to the reaction's feasibility.

-

Elimination of the Leaving Group: Aromaticity is restored in the second step through the rapid expulsion of the chloride ion, a good leaving group. This results in the formation of the final product, this compound.

While the two-step model is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, though the practical implications for this specific synthesis are minimal.[6]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, reproducible laboratory-scale procedure for the synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Amino-2-chloropyridine | ≥97% | Sigma-Aldrich, etc. | CAS: 14432-12-3 |

| Sodium thiomethoxide | ≥95% | Commercial suppliers | CAS: 5188-07-8.[7] Highly hygroscopic. |

| Dimethylformamide (DMF) | Anhydrous | --- | Polar aprotic solvent. |

| Ethyl acetate (EtOAc) | ACS Grade | --- | For extraction. |

| Brine (Saturated NaCl) | --- | --- | For aqueous wash. |

| Anhydrous Sodium Sulfate | ACS Grade | --- | For drying. |

| Round-bottom flask | --- | --- | Sized appropriately. |

| Magnetic stirrer & stir bar | --- | --- | --- |

| Condenser | --- | --- | --- |

| Inert atmosphere setup | --- | --- | Nitrogen or Argon gas line. |

| TLC plates | Silica gel 60 F₂₅₄ | --- | For reaction monitoring. |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis.

Detailed Procedure

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-chloropyridine (1.28 g, 10.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture until the starting material is fully dissolved.

-

Inert Atmosphere: Purge the flask with nitrogen or argon gas and maintain a positive pressure throughout the reaction. Cool the flask to 0-5 °C using an ice bath.

-

Nucleophile Addition: Carefully add sodium thiomethoxide (0.84 g, 12.0 mmol, 1.2 equivalents) to the stirred solution in small portions, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates completion.

-

Work-up: Once the reaction is complete, carefully pour the mixture into 100 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.

Process Optimization and Critical Parameters

-

Choice of Nucleophile: Sodium thiomethoxide is an effective and common choice. Alternatively, methyl mercaptan can be used with a non-nucleophilic base like sodium hydride (NaH) to generate the thiolate in situ. This approach requires careful handling due to the volatility and toxicity of methyl mercaptan.

-

Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cationic counter-ion (Na⁺) while poorly solvating the thiomethoxide anion, thus increasing its nucleophilicity. They also help to stabilize the charged Meisenheimer intermediate.[1]

-

Temperature: The reaction is often performed at room temperature. Gentle heating (e.g., to 50-80 °C) can accelerate the reaction rate but may also increase the potential for side reactions.[1] The optimal temperature should be determined empirically.

-

Inert Atmosphere: The thiomethoxide nucleophile is susceptible to oxidation. Maintaining an inert atmosphere of nitrogen or argon is crucial to prevent the formation of disulfide byproducts and ensure high yields.

Data Analysis and Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

Expected Results

| Parameter | Expected Value |

| Yield | 75-90% (post-purification) |

| Appearance | Off-white to light yellow solid |

| Purity | >98% (by HPLC/NMR) |

| Melting Point | Approx. 90-94 °C |

Characterization Data

-

Molecular Formula: C₆H₈N₂S[8]

-

Molecular Weight: 140.21 g/mol [1]

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 1H), ~6.0-6.2 (m, 2H), ~4.2 (br s, 2H, NH₂), ~2.5 (s, 3H, SCH₃). Note: Exact shifts may vary based on solvent and concentration.

-

Mass Spectrometry (EI): m/z (%) 140 (M⁺).

Discrepancies in spectral data may arise from impurities or tautomerism; advanced techniques like 2D NMR can be used for definitive structural assignment.[1]

Overall Synthesis Scheme

Caption: SNAr synthesis of the target compound.

Safety Considerations

-

Sodium thiomethoxide: Is a corrosive and malodorous solid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

4-amino-2-chloropyridine: May be harmful if swallowed or inhaled. Avoid creating dust.

-

DMF: Is a skin and respiratory irritant. Use in a fume hood.

-

Quenching: The reaction quench should be performed slowly and carefully, especially if any unreacted base is present.

Conclusion

The synthesis of this compound from 4-amino-2-chloropyridine via nucleophilic aromatic substitution is a robust and efficient transformation. A thorough understanding of the underlying SNAr mechanism, careful selection of reagents and solvents, and adherence to proper experimental technique are essential for achieving high yields and purity. This guide provides the foundational knowledge and a practical framework for researchers to successfully implement this key synthetic step in their drug discovery and development endeavors.

References

- This compound | 59243-39-9 - Benchchem. (n.d.).

- This compound | 59243-39-9 - ChemicalBook. (n.d.).

- This compound 59243-39-9 wiki - Guidechem. (n.d.).

- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. (2017, August 20).

- 4-Amino-2-chloropyridine: Application, Synthesis - ChemicalBook. (2019, December 9).

- This compound | CAS#:59243-39-9 | Chemsrc. (n.d.).

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. (2018, October 17).

- 4-Amino-2-chloropyridine 97 14432-12-3 - Sigma-Aldrich. (n.d.).

- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.).

- 4-Amino-6-chloro-2-(methylthio)pyrimidine - Chem-Impex. (n.d.).

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (n.d.).

- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:59243-39-9 | Chemsrc [chemsrc.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-(methylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the heterocyclic compound 4-Amino-2-(methylthio)pyridine (CAS No. 59243-39-9; Molecular Weight: 140.21 g/mol ).[1][2][3][4] As a valued intermediate in the synthesis of more complex heterocyclic systems for pharmaceutical and materials science applications, rigorous structural confirmation is paramount.[1] This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative featuring an amino group at the 4-position and a methylthio group at the 2-position.[1] This unique arrangement of functional groups provides multiple sites for chemical modification, making it a versatile building block in medicinal chemistry and materials science.[1] The amino group can act as a nucleophile or a directing group, while the methylthio group can be oxidized or displaced, offering a handle for further functionalization.[1] Given its role as a precursor, unambiguous confirmation of its structure is critical to ensure the integrity of subsequent synthetic steps and the properties of the final products. Spectroscopic methods provide a non-destructive and highly informative means of achieving this confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; consistency is key for comparative analysis.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring.

Expected ¹H NMR Data:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -SCH₃ | ~2.5 | Singlet | 3H |

| H-3 | ~6.5 - 6.7 | Doublet | 1H |

| H-5 | ~6.6 - 6.8 | Doublet of doublets | 1H |

| -NH₂ | ~4.0 - 5.0 | Broad Singlet | 2H |

| H-6 | ~7.8 - 8.0 | Doublet | 1H |

Causality of Chemical Shifts and Splitting Patterns:

-

-SCH₃ (Methyl Protons): The singlet at approximately 2.5 ppm is characteristic of a methyl group attached to a sulfur atom. Its upfield position relative to the aromatic protons is due to the lower electronegativity of sulfur compared to the pyridine ring nitrogen.

-

Aromatic Protons (H-3, H-5, H-6): The pyridine ring protons resonate in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.

-

H-6: This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded of the ring protons and appear furthest downfield. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton will be a doublet of doublets due to coupling with both H-6 and H-3.

-

H-3: This proton will appear as a doublet due to coupling with H-5. The upfield shift compared to H-5 and H-6 is influenced by the electron-donating amino group at the 4-position.

-

-

-NH₂ (Amino Protons): The amino protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Data:

| Signal Assignment | Chemical Shift (δ, ppm) |

| -SCH₃ | ~14 |

| C-3 | ~108 |

| C-5 | ~110 |

| C-4 | ~152 |

| C-6 | ~150 |

| C-2 | ~162 |

Causality of Chemical Shifts:

-

-SCH₃ (Methyl Carbon): This aliphatic carbon appears at a characteristic upfield chemical shift.

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the aromatic carbons are influenced by the substituents.

-

C-2 and C-4: The carbons directly attached to the methylthio and amino groups, respectively, will have their chemical shifts significantly influenced by these substituents.

-

C-6: The carbon adjacent to the nitrogen atom is significantly deshielded.

-

C-3 and C-5: These carbons are influenced by their proximity to the substituents and the ring nitrogen.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Sample Preparation and Analysis

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal prior to sample analysis to subtract atmospheric and instrument-related absorptions.

-

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the amino group, C-H bonds of the methyl and aromatic groups, C=C and C=N bonds of the pyridine ring, and the C-S bond.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2950 - 2850 | C-H Stretch | Aliphatic (-SCH₃) |

| 1650 - 1580 | C=C and C=N Stretch | Aromatic (Pyridine Ring) |

| 1620 - 1560 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1330 - 1260 | C-N Stretch | Aromatic Amine |

| 700 - 600 | C-S Stretch | Thioether (-SCH₃) |

Causality of Vibrational Frequencies:

-

N-H Stretching: The two distinct bands in the 3450-3300 cm⁻¹ region are a hallmark of a primary amine, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[5][6]

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while those below 3000 cm⁻¹ are typical for aliphatic C-H bonds, such as those in the methyl group.

-

Pyridine Ring Vibrations: The complex pattern of bands in the 1650-1400 cm⁻¹ region is due to the C=C and C=N stretching vibrations within the pyridine ring.

-

N-H Bending: The scissoring vibration of the primary amine provides another characteristic band for this functional group.

-

C-N and C-S Stretching: The stretching vibrations of the carbon-nitrogen bond of the aromatic amine and the carbon-sulfur bond of the thioether are typically found in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

Protocol:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

-

Ionization:

-

Utilize an appropriate ionization method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation.

-

-

Mass Analysis:

-

The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The detector records the abundance of each ion at a specific m/z value.

-

Mass Spectrum Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

Expected Mass Spectrometry Data (EI):

| m/z | Ion Identity |

| 140 | [M]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 94 | [M - SCH₃ - H]⁺ |

Logic of Fragmentation:

-

Molecular Ion ([M]⁺): The peak at m/z 140 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.[1]

-

Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation pathway for methylthio compounds is the loss of a methyl radical (•CH₃) from the thioether group, resulting in a fragment ion at m/z 125.[1]

-

Further Fragmentation: Subsequent fragmentation can occur, leading to other characteristic ions. For example, the loss of the entire methylthio group followed by the loss of a hydrogen atom could lead to a fragment at m/z 94.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following diagram illustrates the logical flow of information from each technique to confirm the structure of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion: A Self-Validating System for Structural Confirmation

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons, defining the molecular skeleton and substituent positions. IR spectroscopy confirms the presence of key functional groups, namely the primary amine, the thioether, and the pyridine ring. Mass spectrometry verifies the molecular weight and offers additional structural clues through predictable fragmentation patterns. By integrating the data from these orthogonal techniques, researchers can have a high degree of confidence in the identity and purity of their sample, which is a critical prerequisite for its use in further research and development.

References

-

ChemSrc. (2025). This compound. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(1), 98-107.

- Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597.

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[N-(2-AMINOETHANETHIOL)-METHYL]-PYRIDINE. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. Retrieved from [Link]

-

PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

-

ResearchGate. (2015). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

-

PubMed Central. (2016). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS#:59243-39-9 | Chemsrc [chemsrc.com]

- 3. This compound | 59243-39-9 [chemicalbook.com]

- 4. This compound CAS#: 59243-39-9 [m.chemicalbook.com]

- 5. A reducing-difference IR-spectral study of 4-aminopyridine | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 4-Amino-2-(methylthio)pyridine and its Derivatives

Abstract

The pyridine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules. Among these, 4-Amino-2-(methylthio)pyridine has emerged as a particularly versatile scaffold in medicinal chemistry and drug discovery. The strategic placement of an amino group at the 4-position and a methylthio group at the 2-position provides a unique combination of electronic properties and reactive sites for chemical modification. This guide provides an in-depth exploration of the synthesis, chemical reactivity, and diverse biological activities of this compound and its derivatives. We will delve into their established and potential applications as kinase inhibitors, anticancer agents, and antimicrobial compounds, offering field-proven insights and detailed experimental protocols for their evaluation.

Introduction: The Strategic Importance of the this compound Core

Pyridine and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[1] The introduction of specific functional groups onto the pyridine ring can dramatically influence its physicochemical properties and biological activity. The this compound scaffold is of particular interest due to the presence of two key functional groups:

-

The 4-Amino Group: This group can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets. It also serves as a key nucleophile for further synthetic modifications.

-

The 2-Methylthio Group: This group is an electron-donating group through resonance and can be a target for oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and biological activity of the molecule.[1] Furthermore, the methylthio group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, enabling the synthesis of diverse derivatives, such as diamino compounds which are important for applications like kinase inhibitor synthesis.[1]

This unique combination of functionalities makes this compound an attractive starting point for the development of novel therapeutic agents.

Synthesis of the this compound Scaffold

The efficient synthesis of the this compound core is crucial for the exploration of its derivatives. A common and effective strategy involves a multi-step process starting from readily available precursors.

General Synthetic Workflow

A generalized synthetic route is depicted below, which involves the formation of a substituted pyridine, introduction of the methylthio group, nitration, and subsequent reduction to the desired amine.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis.

Materials:

-

2,4-Dichloropyridine

-

Sodium thiomethoxide (NaSMe)

-

Nitric acid (HNO₃)

-

Sulfuric acid (H₂SO₄)

-

Iron powder (Fe)

-

Hydrochloric acid (HCl)

-

Suitable solvents (e.g., DMF, Ethanol)

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of 2-(Methylthio)-4-chloropyridine:

-

Dissolve 2,4-dichloropyridine in a suitable solvent like DMF.

-

Slowly add a solution of sodium thiomethoxide at room temperature.

-

Stir the reaction mixture until completion (monitor by TLC).

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the product by column chromatography.

-

-

Synthesis of 4-Nitro-2-(methylthio)pyridine:

-

Carefully add 2-(methylthio)-4-chloropyridine to a mixture of concentrated nitric acid and sulfuric acid at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH).

-

Extract the product with an organic solvent and purify.

-

-

Synthesis of this compound:

-

Suspend 4-nitro-2-(methylthio)pyridine and iron powder in a mixture of ethanol and water.

-

Add concentrated hydrochloric acid dropwise and heat the mixture to reflux.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction, filter off the iron salts, and neutralize the filtrate.

-

Extract the product with an organic solvent, dry, and concentrate to obtain this compound.[1]

-

Biological Activities and Therapeutic Potential

The this compound scaffold has been explored for a range of biological activities, with the most prominent being in the areas of oncology and infectious diseases.

Kinase Inhibition: A Privileged Scaffold for Anticancer Drug Discovery

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 4-aminopyridine and related aminopyrimidine moieties are well-established "hinge-binding" motifs that can interact with the ATP-binding site of many kinases. The this compound scaffold provides a foundation for the design of potent and selective kinase inhibitors.

Mechanism of Action:

Derivatives of this compound can be designed to act as ATP-competitive inhibitors. The 4-amino group typically forms key hydrogen bonds with the "hinge" region of the kinase domain, mimicking the adenine portion of ATP. The rest of the molecule can be modified to occupy the hydrophobic pocket and other regions of the ATP-binding site, thereby conferring potency and selectivity.

Caption: Interaction of a this compound derivative with a kinase active site.

Examples of Kinase Targets and Derivative Activity:

While specific IC₅₀ values for direct derivatives of this compound are not extensively reported in readily available literature, the broader class of aminopyridine and aminopyrimidine derivatives has shown significant activity against various kinases.

| Kinase Target | Derivative Class | Reported IC₅₀ Range | Reference |

| Aurora Kinase A | Pyrimidine-based derivatives | 38.6 ± 7.0 nM | [2] |

| EGFR/VEGFR-2 | 4-Thiophenyl-pyrimidine derivatives | 0.141 - 1.143 µM | [3][4] |

| PIM-1 Kinase | Pyridine-based compounds | 14.3 - 42.3 nM | |

| Cyclin-Dependent Kinases (CDKs) | 2,4-Diaminopyrimidines | 1 - 3 nM (Kᵢ) | [5] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.

Materials:

-

Kinase of interest

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Test compounds (derivatives of this compound)

-

Kinase buffer

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase/Antibody Mixture: Prepare a solution containing the kinase and the europium-labeled antibody in kinase buffer.

-

Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

Assay Assembly:

-

Add the test compound solution to the assay plate.

-

Add the kinase/antibody mixture.

-

Initiate the reaction by adding the tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis: Calculate the emission ratio (acceptor/donor). The decrease in FRET signal is proportional to the inhibition of the kinase by the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.[6][7][8][9][10]

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. This activity is often, but not always, linked to the inhibition of specific kinases involved in cell proliferation and survival.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.[1][11][12][13][14]

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Test compounds

-

CellTiter-Glo® Reagent

-

Opaque-walled 96- or 384-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells into the wells of the opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

The pyridine ring is a common feature in many antimicrobial agents. Derivatives of this compound have been investigated for their potential to inhibit the growth of various bacteria and fungi.

Mechanism of Action:

The precise mechanisms of antimicrobial action for this class of compounds are not always fully elucidated but can involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

Sterile 96-well microtiter plates

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Examples of Antimicrobial Activity for Pyridine Derivatives:

| Microorganism | Derivative Class | Reported MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | N-alkylated pyridine salts | 55 - 56 (as % inhibition) | [15] |

| Escherichia coli | N-alkylated pyridine salts | 55 (as % inhibition) | [15] |

| Candida albicans | Pyridine triazoles | 6.25 - 12.5 | [15] |

| Mycobacterium tuberculosis | 4-Alkylthiopyridine-2-carbothioamides | Good activity compared to isoniazid | [20] |

Structure-Activity Relationships (SAR) and Future Directions

Systematic modification of the this compound scaffold is essential for optimizing biological activity and developing drug-like properties. Key areas for SAR exploration include:

-

Modification of the 4-Amino Group: Acylation, alkylation, or incorporation into heterocyclic rings can modulate binding interactions and physicochemical properties.

-

Derivatization at the 2-Position: Displacement of the methylthio group with various amines or other nucleophiles can lead to diverse libraries of compounds with altered target selectivity.

-

Substitution on the Pyridine Ring: Introduction of substituents at the 3, 5, and 6 positions can influence potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the application of computational modeling and structure-based drug design to guide the synthesis of more potent and selective derivatives. Furthermore, the exploration of this scaffold for other therapeutic areas, such as neurodegenerative and inflammatory diseases, holds significant promise.

Conclusion

This compound represents a valuable and versatile scaffold for the design and synthesis of novel, biologically active compounds. Its unique structural features provide a foundation for the development of potent kinase inhibitors, anticancer agents, and antimicrobial compounds. The synthetic accessibility of this core, coupled with the potential for diverse chemical modifications, ensures its continued importance in the field of medicinal chemistry. The experimental protocols provided in this guide offer a framework for the systematic evaluation of new derivatives, paving the way for the discovery of next-generation therapeutics.

References

-

Furdui, B., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4567. [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

-

Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(19), 12847-12871. [Link]

-

El-Sayed, M. A., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(19), 12847-12871. [Link]

-

Zhang, J., et al. (2014). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Molecules, 19(9), 13658-13682. [Link]

-

Gkoktsis, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6296. [Link]

-

Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Tupsamudre, S. S., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 23(33), 3745-3777. [Link]

-

Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8348-8370. [Link]

-

Al-Abdullah, E. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 19(19), 5822-5829. [Link]

-

Chemsrc. (n.d.). This compound | CAS#:59243-39-9. Retrieved from [Link]

-

Kumar, A., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Iranian Chemical Society, 18(11), 2919-2933. [Link]

-

Kumar, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. [Link]

-

Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8348-8370. [Link]

-

Saleh, N. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]

-

Chu, X.-J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]

-

El-Naggar, M. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46979-46995. [Link]

-

Klimešová, V., et al. (1996). Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides. Archiv der Pharmazie, 329(10), 438-442. [Link]

-

El-Gazzar, M. G., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3201. [Link]

-

Saleh, N. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]

Sources

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 12. promega.com [promega.com]

- 13. promega.com [promega.com]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay [se.promega.com]

- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 18. protocols.io [protocols.io]

- 19. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 20. Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 4-Amino-2-(methylthio)pyridine in heterocyclic chemistry

An In-depth Technical Guide to the Role of 4-Amino-2-(methylthio)pyridine in Heterocyclic Chemistry

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Substituted Pyridines

Pyridine and its derivatives are cornerstone building blocks in the field of heterocyclic chemistry, with their structural motifs present in a vast array of natural products, pharmaceuticals, and functional materials.[1] The inherent electron-deficient nature of the pyridine ring, combined with the strategic placement of functional groups, allows for a rich and diverse reactivity profile. Among the myriad of substituted pyridines, This compound has emerged as a particularly valuable intermediate.

This guide provides a detailed exploration of this compound, a molecule whose utility is derived from the unique interplay of its trifecta of reactive sites: the nucleophilic amino group, the versatile methylthio group, and the activated pyridine core. The presence of an electron-donating amino group at the 4-position and a modifiable, displaceable methylthio group at the 2-position creates a synthon of significant strategic importance.[1] These functionalities offer multiple, orthogonal handles for chemical modification, enabling the construction of complex, multi-cyclic heterocyclic systems. We will delve into its synthesis, explore the causality behind its distinct reactivity, and showcase its application in the generation of molecular scaffolds pertinent to drug discovery and materials science.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis.

| Property | Value | Reference |

| CAS Number | 59243-39-9 | [2][3][4] |

| Molecular Formula | C6H8N2S | [4] |

| Molecular Weight | 140.21 g/mol | [1][4] |

| InChI Key | MZSQIZRESVBKIM-UHFFFAOYSA-N | [1] |